(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
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Overview
Description
The compound (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
is a versatile material used in scientific research1. Its unique structure allows for various applications, including drug synthesis, catalysis, and organic synthesis studies1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
. However, similar compounds have been synthesized through stepwise procedures2.Molecular Structure Analysis
The molecular structure of (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
is unique and allows for various applications in scientific research1. Unfortunately, I couldn’t find more detailed information on the molecular structure analysis of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
. However, similar compounds have been involved in various chemical reactions2.Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
.Scientific Research Applications
Antimicrobial and Antioxidant Activity
Compounds similar to (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide have been synthesized and studied for their antimicrobial and antioxidant activities. For example, Devi et al. (2010) investigated the antimicrobial and antioxidant activity of 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl)naphtho[2,1-b]furan-2-carboxamides, which are structurally related to the compound (Devi, Ramaiah, Roopa, & Vaidya, 2010).
DNA Binding and Anticancer Activities
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole or formazan moieties, related to the compound of interest. These derivatives showed binding with SS-DNA and exhibited both antimicrobial and anti-cancer activities, indicating potential use in therapeutic research (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Antimicrobial, Antimalarial, and Anti-Tuberculosis Activity
Prajapati et al. (2019) synthesized thiazole fused thiosemicarbazones with microwave irradiation, showing significant in-vitro antimicrobial, antimalarial, and anti-tuberculosis activity. This research demonstrates the potential of such compounds in combating infectious diseases (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Fluorescence Sensing Applications
Yun et al. (2020) developed a ratiometric fluorescence sensor NCS using a compound structurally similar to the one . This sensor exhibited a fluorescent response toward In3+ ions, suggesting applications in chemical sensing and environmental monitoring (Yun, Chae, So, Do, Kim, Yi, Lim, & Kim, 2020).
Crystal Structure and DFT Calculations
Anderson et al. (2016) reported the crystal and molecular structures of new thiosemicarbazones, alongside DFT calculations. This type of research is crucial for understanding the physical and chemical properties of such compounds, aiding in the development of new materials and drugs (Anderson, Jasinski, Freedman, Millikan, O’Rourke, & Smolenski, 2016).
Safety And Hazards
Future Directions
The compound (E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide
has potential for various applications in scientific research, including drug synthesis, catalysis, and organic synthesis studies1. Future research could explore these applications further.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-10(11-4-2-5-12(8-11)18(19)20)16-17-14(22)15-9-13-6-3-7-21-13/h2-8H,9H2,1H3,(H2,15,17,22)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGFIYWCXJDZDZ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCC1=CC=CO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCC1=CC=CO1)/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-2-ylmethyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazinecarbothioamide |
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